7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position and a methyl group at the 1st position of the benzo[d][1,2,3]triazole ring system.
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and proteins . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Triazole compounds are known to interact with various enzymes and proteins, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (27008 g/mol) and solid form suggest that it may have certain pharmacokinetic properties
Result of Action
Based on the known activities of similar triazole compounds, it may have potential effects on cellular function through its interactions with various targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole.
Scientific Research Applications
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl group, which can affect its biological activity and solubility.
7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one: Contains a different heterocyclic system, leading to different chemical and biological properties.
Uniqueness
7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
7-bromo-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYADPTXUAHPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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